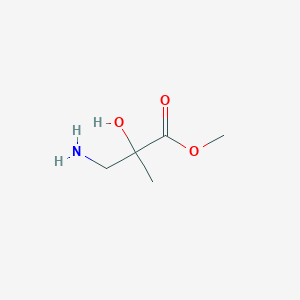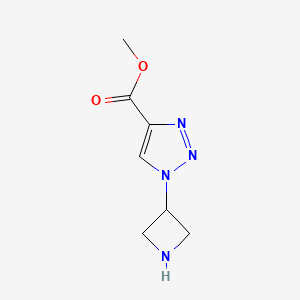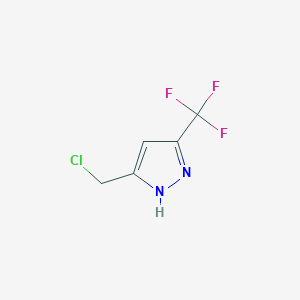
2-Chloro-4-isopropoxy-5-nitropyridine
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis of 2-chloro-5-nitropyridine : The final step involves chlorination of the hydroxyl group to yield the desired compound .
Chemical Reactions Analysis
- Suzuki–Miyaura Coupling : This transition metal-catalyzed carbon–carbon bond-forming reaction is widely applied. It involves transmetalation with organoboron reagents, resulting in the formation of new C–C bonds .
- Protodeboronation : Although not well-developed, protodeboronation of alkyl boronic esters can occur, leading to the removal of the boron group .
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
2-Chloro-4-isopropoxy-5-nitropyridine has been utilized in various chemical synthesis processes, contributing significantly to the field of organic chemistry. Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to the creation of 2-isopropoxy derivatives, among others, demonstrating the compound's versatility in nucleophilic substitution reactions (Bakke & Sletvold, 2003). Furthermore, Jukić et al. (2010) synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from related precursors, analyzing its structural and optical properties, highlighting the compound's potential in material sciences and its reactivity in various organic transformations (Jukić et al., 2010).
Structural and Molecular Analysis
Studies have delved into the structural and molecular properties of chloronitropyridine derivatives, including this compound. Merritt and Tanski (2018) investigated the molecular structures of chloronitropyridine isomers, revealing their unique crystalline properties and intermolecular interactions, which are crucial for understanding the material's physical properties (Merritt & Tanski, 2018). Additionally, the work of Velraj, Soundharam, and Sridevi (2015) on the structural analysis of various nitropyridine compounds, including their electronic, vibrational, and NMR properties, provides valuable insights into the chemical behavior and reactivity of these compounds (Velraj, Soundharam, & Sridevi, 2015).
Molecular Packing and Crystallography
Shafer, Lynch, and Padgett (2018) examined 2-Chloro-4-nitropyridine N-oxide, closely related to this compound, focusing on its molecular packing and crystallographic properties. Their research provides insights into the molecular geometry and potential applications of these compounds in crystal engineering and design (Shafer, Lynch, & Padgett, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-5-nitro-4-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2)14-7-3-8(9)10-4-6(7)11(12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDGKHZNAHNYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)
![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)






![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)
![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)


